molecular formula C7H15NO3 B2799706 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid CAS No. 2243516-70-1

2-[1-(Dimethylamino)propan-2-yloxy]acetic acid

Cat. No.: B2799706
CAS No.: 2243516-70-1
M. Wt: 161.201
InChI Key: CSDYDYXIJKXMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Dimethylamino)propan-2-yloxy]acetic acid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is known for its unique structure, which includes a dimethylamino group and an acetic acid moiety, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid typically involves the reaction of 1-dimethylamino-2-propanol with chloroacetic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Dimethylamino)propan-2-yloxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the acetic acid moiety can undergo esterification or amidation reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Dimethylamino)ethoxy]acetic acid: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

    2-[1-(Dimethylamino)butan-2-yloxy]acetic acid: Similar structure but with a butan-2-yloxy group instead of a propan-2-yloxy group.

Uniqueness

2-[1-(Dimethylamino)propan-2-yloxy]acetic acid is unique due to its specific combination of the dimethylamino group and the propan-2-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized molecules and materials .

Properties

IUPAC Name

2-[1-(dimethylamino)propan-2-yloxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-6(4-8(2)3)11-5-7(9)10/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDYDYXIJKXMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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